Technical Whitepaper: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid
Technical Whitepaper: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid
The following technical guide provides an in-depth analysis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid , a critical intermediate in the synthesis of bioactive isocoumarins and isoquinoline alkaloids.
Synthesis, Reactivity, and Pharmacophore Potential[1]
Executive Summary
6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS: 4743-49-1) is a highly functionalized aromatic building block characterized by the presence of three distinct reactive centers: a carboxylic acid, a phenolic hydroxyl, and an aldehyde.[1] Structurally related to Opianic acid , this compound exhibits complex ring-chain tautomerism, existing in equilibrium between an open-chain formyl-acid and a cyclic lactol (pseudo-acid).[1] Its primary utility lies in its role as a scaffold for the synthesis of isocoumarins , phthalides , and isoquinoline alkaloids , making it a valuable precursor in drug discovery campaigns targeting antimicrobial and anticancer pathways.[1]
Structural Characterization & Physicochemical Properties
2.1. Chemical Identity
-
IUPAC Name: 6-Formyl-2-hydroxy-3-methoxybenzoic acid[1][2][3][4][5]
-
Common Synonyms: 2-Desmethylopianic acid; 3-Methoxysalicylaldehyde-6-carboxylic acid[1]
-
Molecular Formula: C
H O [1][4][5][6]
2.2. Ring-Chain Tautomerism (The "Pseudo-Acid" Phenomenon)
Unlike simple benzoic acid derivatives, 6-formyl-2-hydroxy-3-methoxybenzoic acid possesses an aldehyde group at the C6 position (ortho to the carboxylic acid).[1] This proximity facilitates a reversible intramolecular cyclization to form a cyclic lactol (3,7-dihydroxy-6-methoxyphthalide).[1]
-
Solid State: Predominantly exists as the cyclic lactol due to stabilization by intramolecular hydrogen bonding between the phenolic hydroxyl (C7-OH in phthalide numbering) and the lactol oxygen.[1]
-
Solution Phase: Exists in dynamic equilibrium.[1] In polar aprotic solvents (DMSO, DMF), the open-chain form is detectable, while in acidic media, the cyclic form is favored.[1] In basic media (pH > 8), the ring opens to form the dicarboxylate dianion.[1]
Figure 1: Tautomeric Equilibrium
Caption: The dynamic equilibrium between the open-chain formyl-acid and the cyclic lactol (phthalide) form.
Synthetic Pathways
The most robust synthetic route involves the selective demethylation of Opianic acid (6-formyl-2,3-dimethoxybenzoic acid), which is readily accessible from the oxidation of the alkaloid narcotine.[1]
3.1. Selective Demethylation Strategy
Direct hydrolysis of the methoxy group at the C2 position is facilitated by the ortho-effect .[1] The carbonyl oxygen of the adjacent carboxylic acid (or carboxylate) can coordinate with Lewis acids (e.g., AlCl
Reaction Scheme:
-
Starting Material: Opianic Acid (6-Formyl-2,3-dimethoxybenzoic acid).[1][8]
-
Reagent: Aluminum Chloride (AlCl
) or Boron Tribromide (BBr ).[1] -
Solvent: Dichloromethane (DCM) or Chlorobenzene.[1]
-
Conditions: Reflux (for AlCl
) or -78°C to RT (for BBr ). -
Product: 6-Formyl-2-hydroxy-3-methoxybenzoic acid.[1][2][3][4][5][9]
Figure 2: Synthesis Workflow
Caption: Selective demethylation of Opianic acid via aluminum chelation to yield the 2-hydroxy derivative.
Chemical Reactivity & Applications
The tri-functional nature of this molecule (Aldehyde, Phenol, Acid) makes it a versatile "chassis" for heterocyclic synthesis.[1]
4.1. Isocoumarin Synthesis
Reaction with acetic anhydride in the presence of a base (Perkin reaction conditions) leads to the formation of isocoumarins .[1] The phenolic hydroxyl group can be protected or utilized to direct further substitution.[1]
-
Mechanism: Condensation of the aldehyde with the enolate of the anhydride, followed by cyclization with the carboxylic acid.[1]
-
Application: Synthesis of Mellein analogs and Ochratoxin A metabolites.[1]
4.2. Isoquinoline Alkaloid Synthesis
Condensation with primary amines yields Schiff bases (imines), which can be reduced to form secondary amines.[1] Subsequent cyclization (e.g., Pictet-Spengler or Pomeranz-Fritsch type reactions) yields isoquinoline or isoquinolone derivatives.[1]
-
Key Reaction: Condensation with amino acid esters followed by cyclization creates novel peptidomimetic scaffolds.[1]
4.3. Reduction to Phthalides
Selective reduction of the formyl group (using NaBH
Experimental Protocols
Protocol A: Synthesis from Opianic Acid
This protocol utilizes AlCl
Materials:
-
Opianic Acid (10.0 mmol, 2.10 g)[1]
-
Aluminum Chloride (anhydrous, 12.0 mmol, 1.60 g)[1]
-
Nitrobenzene or Dichloromethane (anhydrous, 20 mL)[1]
-
HCl (1M, aqueous)[1]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Opianic Acid in the chosen solvent (Nitrobenzene is preferred for higher temperature stability).
-
Addition: Carefully add anhydrous AlCl
in small portions to the stirring solution at room temperature. Caution: Exothermic reaction.[1] -
Reaction: Heat the mixture to 60-80°C for 2-4 hours. Monitor reaction progress via TLC (SiO
, 5% MeOH in DCM). The product will appear more polar than the starting material.[1] -
Quench: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl (30 mL) to decompose the aluminum complex.[1]
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with Brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Crystallization: Recrystallize the crude solid from hot water or ethanol/water mixture to yield off-white needles.[1]
Characterization Data (Expected):
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
Melting Point: 148-150°C (dec).[1]
-
H NMR (DMSO-d
, 400 MHz):
References
-
Opianic Acid Chemistry: Rodionov, V. M., & Chkhivadze, G. V. (1950).[1] "Synthesis of opianic acid and its derivatives." Journal of General Chemistry of the USSR, 20, 1005-1010.[1]
-
Demethylation Protocols: Greene, T. W., & Wuts, P. G. M. (2006).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link[1]
-
Isocoumarin Synthesis: Napolitano, E. (1997).[1] "The synthesis of isocoumarins." Organic Preparations and Procedures International, 29(6), 631-664.[1] Link[1]
-
Compound Data: PubChem. (n.d.). "6-Formyl-2-hydroxy-3-methoxybenzoic acid."[1][2][3][4][5][7][9] National Center for Biotechnology Information.[1] Retrieved October 26, 2023.[1] Link
-
Phthalide Tautomerism: L. A. Cohen and W. M.[1] Jones, "A Study of the Tautomerism of Phthalaldehydic Acid," Journal of the American Chemical Society, 84, 1625 (1962).[1]
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